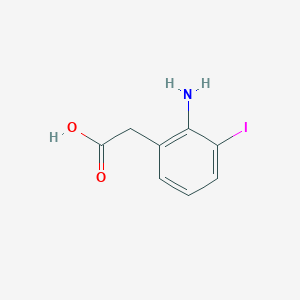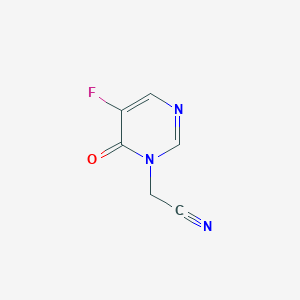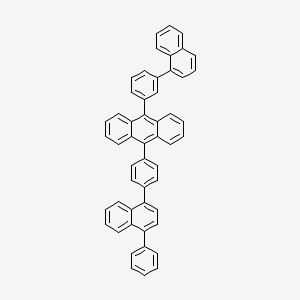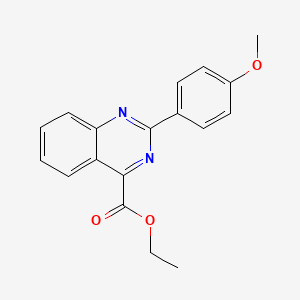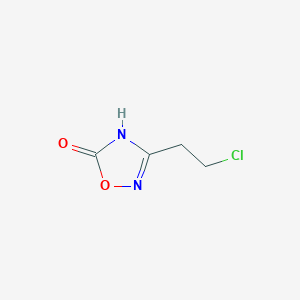
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloroethyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one typically involves the reaction of 2-chloroethylamine with a suitable precursor to form the oxadiazole ring. One common method involves the cyclization of 2-chloroethylhydrazine with carbonyl compounds under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization reaction efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the chloroethyl group.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound has been used as a tool in biological studies to understand its interaction with biological molecules and pathways.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The oxadiazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanol: This compound shares the chloroethyl group but lacks the oxadiazole ring. It is used as an intermediate in the synthesis of various chemicals.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents. They are studied for their diverse biological activities.
Uniqueness
3-(2-Chloroethyl)-1,2,4-oxadiazol-5(2H)-one is unique due to the combination of the chloroethyl group and the oxadiazole ring
Eigenschaften
Molekularformel |
C4H5ClN2O2 |
|---|---|
Molekulargewicht |
148.55 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3-6-4(8)9-7-3/h1-2H2,(H,6,7,8) |
InChI-Schlüssel |
IATDLTBYORQZEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C1=NOC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


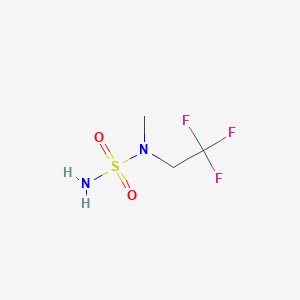
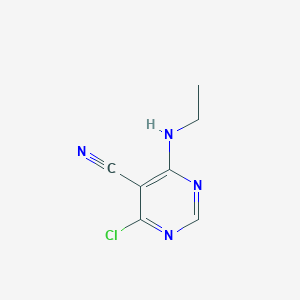

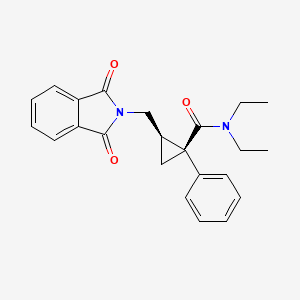
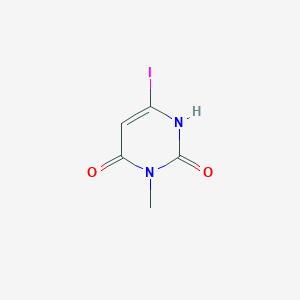
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
